triacetoxymanganese dihydrate CAS number and properties
triacetoxymanganese dihydrate CAS number and properties
An In-depth Technical Guide to Triacetoxymanganese Dihydrate for Advanced Research Applications
Introduction
Manganese(III) acetate, specifically its dihydrate form (Mn(OAc)₃·2H₂O), has emerged from the broader class of metal-based oxidants as a uniquely versatile and selective reagent.[1] Unlike more aggressive oxidants, its capacity for facilitating single-electron transfer (SET) under relatively mild conditions has made it an indispensable tool in modern organic synthesis.[2][3] Its value lies in its ability to initiate a wide array of oxidative free-radical reactions, enabling the construction of complex molecular architectures, from intricate lactones to functionalized heterocycles, that are challenging to achieve through traditional synthetic routes.[3] Beyond its celebrated role in carbon-carbon and carbon-heteroatom bond formation, it also serves as a critical precursor in materials science for the synthesis of advanced manganese-based materials for energy applications.[4]
This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of facts. It aims to provide a deep, mechanistic understanding of triacetoxymanganese dihydrate, elucidating the causality behind its reactivity and offering practical, field-proven insights into its application. We will explore its fundamental properties, synthesis, safe handling, and delve into the core of its synthetic utility, supported by detailed protocols and mechanistic diagrams.
Core Identity and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting. Triacetoxymanganese dihydrate is a distinct coordination compound where the manganese atom exists in the +3 oxidation state.[4] It is commonly referred to by several synonyms, including Manganese(III) acetate dihydrate and Manganese triacetate dihydrate.[5][6][7][8]
The compound typically appears as a brown or reddish-brown crystalline solid.[9][10] While moderately soluble in water and its parent acetic acid, its stability in aqueous solutions can be a concern, as it is susceptible to decomposition.[7][9][11] It is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage and handling.[7][12]
Table 1: Key Properties of Triacetoxymanganese Dihydrate
| Property | Value | Source(s) |
| CAS Number | 19513-05-4 | [6][8][10] |
| Molecular Formula | C₆H₉MnO₆ · 2H₂O | [11][13] |
| Molecular Weight | 268.1 g/mol | [7][13] |
| Appearance | Brown to orange-brown powder or chunks | [5][9][10] |
| Solubility | Soluble in acetic acid; moderately soluble in water (decomposes) | [7][9][11] |
| Stability | Stable at room temperature in closed containers; hygroscopic and air/moisture sensitive | [5][7][12] |
Synthesis and Preparation
The dihydrate form of manganese(III) acetate is most commonly prepared via the oxidation of manganese(II) acetate tetrahydrate using potassium permanganate (KMnO₄) in a glacial acetic acid medium.[7][9][14] This method is reliable and scalable for laboratory use. The addition of acetic anhydride to the reaction mixture can be used to produce the anhydrous form if required for specific applications.[9][14]
Experimental Protocol: Synthesis of Mn(OAc)₃·2H₂O
This protocol is adapted from established laboratory procedures.[15]
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Potassium permanganate (KMnO₄), finely ground
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether (for washing)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Manganese(II) acetate tetrahydrate in glacial acetic acid. The ratio is typically around 140g of Mn(OAc)₂·4H₂O per 1 liter of acetic acid.
-
Heating: Heat the mixture to approximately 100-110°C with stirring until all the manganese salt has completely dissolved.
-
Oxidation: While maintaining the temperature, carefully and portion-wise add finely ground potassium permanganate to the solution. An exothermic reaction will occur, and the color will change to a deep brown. For every mole of Mn(OAc)₂, approximately 0.25 moles of KMnO₄ are required.
-
Reaction Completion: After the final addition of KMnO₄, maintain the temperature and continue stirring for an additional 20-30 minutes to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to room temperature. The product may begin to crystallize. To induce further crystallization, the mixture can be poured into a beaker of deionized water and left to stand, often overnight.
-
Isolation & Washing: Collect the precipitated dark brown crystals by vacuum filtration. Wash the solid product first with a small amount of cold acetic acid, followed by a thorough wash with diethyl ether to remove residual acetic acid and water.
-
Drying: Air-dry the crystals or dry them in a desiccator over a suitable drying agent to obtain the final product, Mn(OAc)₃·2H₂O.
Caption: Workflow for the laboratory synthesis of Manganese(III) Acetate Dihydrate.
Safe Handling, Storage, and Disposal
As with any chemical reagent, adherence to strict safety protocols is paramount. Triacetoxymanganese dihydrate is classified as a hazardous substance.[16]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Action | Source(s) |
| H315 | Causes skin irritation | Wear protective gloves; wash skin thoroughly after handling. | [13][17] |
| H319 | Causes serious eye irritation | Wear eye/face protection; rinse cautiously with water if in eyes. | [13][17] |
| H335 | May cause respiratory irritation | Avoid breathing dust; use only outdoors or in a well-ventilated area. | [13][17] |
Expertise-Driven Handling Procedures:
-
Personal Protective Equipment (PPE): Always use a lab coat, chemical safety goggles, and nitrile gloves. When handling significant quantities of the powder, a NIOSH-approved N95 dust mask or a respirator is essential to prevent inhalation.[4][18]
-
Engineering Controls: Handle the solid in a well-ventilated fume hood to minimize dust and vapor exposure.[5] An eyewash station and safety shower must be readily accessible.[5][18]
-
Storage: The material's hygroscopic and air-sensitive nature necessitates specific storage conditions.[7][12][18] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[12] Keep it away from incompatible substances like strong acids, bases, and reducing agents.[5][18]
-
Spills and Disposal: For minor spills, avoid generating dust.[16] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[5] All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[18]
Core Application: The Engine of Oxidative Free-Radical Reactions
The primary utility of Mn(OAc)₃ in organic synthesis stems from its function as a mild, single-electron oxidant.[14] It is particularly effective at reacting with compounds containing active methylene groups, such as β-dicarbonyl compounds (e.g., β-keto esters, malonic esters), to generate carbon-centered radicals.[9]
The Causality of Radical Formation: The process is not a simple deprotonation. It begins with the enolization of the dicarbonyl compound. The manganese(III) center then coordinates to the enol form. This is followed by an intramolecular single-electron transfer from the enol to the Mn(III) center, reducing it to Mn(II) and generating a carbon-centered radical cation, which rapidly loses a proton to yield the key radical intermediate. This controlled, inner-sphere electron transfer mechanism is what imparts the selectivity and mildness to Mn(OAc)₃-mediated reactions, distinguishing it from other radical initiation methods.[9]
Caption: Mn(OAc)₃-mediated generation of a carbon-centered radical from an active methylene compound.
Key Synthetic Transformations and Protocols
The radicals generated by Mn(OAc)₃ can participate in a multitude of synthetic transformations. We will focus on one of the most powerful: lactone formation.
Lactone Synthesis via Oxidative Radical Cyclization
This reaction is a hallmark of Mn(OAc)₃ chemistry, enabling the synthesis of γ-lactones from alkenes and carboxylic acids (often acetic acid, the solvent).[2][9][14]
Mechanism Insight: The reaction initiates with the formation of a carboxymethyl radical (•CH₂COOH) from acetic acid via oxidation by Mn(OAc)₃. This radical then adds across the double bond of the alkene to form a new carbon-centered radical. This intermediate is then oxidized by a second equivalent of Mn(OAc)₃ to a carbocation. Finally, intramolecular trapping of this cation by the carboxylic acid group, followed by proton loss, yields the stable γ-lactone ring. The regioselectivity of the initial radical addition and the efficiency of the subsequent cyclization make this a highly reliable synthetic method.
Caption: Simplified pathway for the formation of γ-lactones from alkenes using Mn(OAc)₃.
Protocol: Synthesis of a γ-Lactone from an Alkene
Objective: To demonstrate a representative procedure for the oxidative cyclization of an alkene (e.g., 1-octene) with acetic acid.
Materials:
-
Manganese(III) acetate dihydrate
-
1-Octene
-
Glacial acetic acid (serves as solvent and reactant)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Manganese(III) acetate dihydrate (2.2 equivalents).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Solvent Addition: Add glacial acetic acid under a positive pressure of nitrogen.
-
Heating: Heat the resulting brown slurry to reflux (approx. 118°C) with vigorous stirring.
-
Substrate Addition: Once refluxing, add the alkene (1 equivalent, e.g., 1-octene) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The dark brown color of the Mn(III) will fade as it is consumed and reduced to the nearly colorless Mn(II). The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired γ-lactone.
Conclusion
Triacetoxymanganese dihydrate is far more than a simple oxidizing agent; it is a precision tool for initiating selective free-radical transformations. Its ability to generate carbon-centered radicals under mild conditions from a variety of precursors has cemented its role in the synthesis of complex organic molecules and natural products.[3] Furthermore, its utility as a precursor in materials science highlights its versatility.[4] A comprehensive understanding of its properties, handling requirements, and the mechanistic underpinnings of its reactivity, as detailed in this guide, empowers researchers to harness its full potential, driving innovation in drug discovery, process chemistry, and materials development.
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Designer-Drug.com. (n.d.). Preparation of Manganese(III)acetate. Retrieved from [Link]
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